molecular formula C11H20N2O4 B1430164 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate CAS No. 1396886-98-8

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate

Cat. No.: B1430164
CAS No.: 1396886-98-8
M. Wt: 244.29 g/mol
InChI Key: HNKASTFHBOSSFU-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate is a complex organic compound that features a piperidine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate typically involves the reaction of 1-methylpiperidine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. Common reagents used in the synthesis include acetic anhydride, pyridine, and various catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidin-4-ylidene acetic acid
  • 1-Ethylpiperidin-4-yl acetic acid
  • 4-Methyl-1,4-diazepan-1-yl acetic acid

Uniqueness

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3.H2O/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14;/h8-9H,2-7H2,1H3,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKASTFHBOSSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate
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1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate
Reactant of Route 3
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate
Reactant of Route 4
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate
Reactant of Route 5
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate
Reactant of Route 6
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate

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